2-Hydroxychrysene
Overview
Description
2-Hydroxychrysene is a derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxyl group at the second position of the chrysene structure. This compound is part of a broader class of oxygenated polycyclic aromatic hydrocarbons, which are known for their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxychrysene can be synthesized through the oxidation of chrysene. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetic acid, and the temperature is maintained at a moderate level to ensure the selective formation of the hydroxylated product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxychrysene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to chrysene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Friedel-Crafts catalysts (aluminum chloride, ferric chloride).
Major Products:
Oxidation: Quinones, dihydroxy derivatives.
Reduction: Chrysene.
Substitution: Halogenated chrysenes, alkylated chrysenes.
Scientific Research Applications
2-Hydroxychrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its effects on biological systems, particularly its toxicity and metabolic pathways in aquatic organisms.
Medicine: Studied for its potential role in carcinogenesis and its interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxychrysene involves its interaction with cellular components, particularly through the activation of the aryl hydrocarbon receptor. This receptor mediates the compound’s effects by regulating the expression of genes involved in xenobiotic metabolism. The compound’s toxicity is also linked to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
6-Hydroxychrysene: Another hydroxylated derivative of chrysene, differing in the position of the hydroxyl group.
Chrysene: The parent compound, lacking the hydroxyl group.
1-Hydroxychrysene: A hydroxylated derivative with the hydroxyl group at the first position.
Uniqueness: 2-Hydroxychrysene is unique due to its specific regioselective toxicity and its higher binding affinity to the aryl hydrocarbon receptor compared to other hydroxychrysenes. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons and their derivatives .
Properties
IUPAC Name |
chrysen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSTIBFPNNSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216167 | |
Record name | 2-Chrysenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65945-06-4 | |
Record name | 2-Hydroxychrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65945-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxychrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065945064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chrysenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS52CTZ6Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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